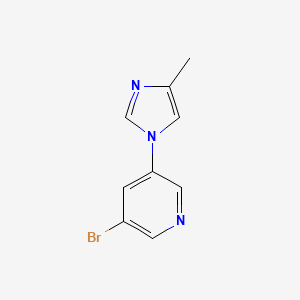

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine

Description

Heterocyclic Nomenclature and Position of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine in Chemical Taxonomy

The systematic nomenclature of this compound follows the established principles of the Hantzsch-Widman system, which provides the most systematic method for naming heterocyclic compounds containing no more than ten ring members. According to this nomenclature system, the compound consists of a pyridine core structure, which derives its name from the Greek word "pyr" meaning fire and "idine" indicating aromatic bases. The pyridine ring serves as the principal heterocyclic framework, with substituents identified by their positional numbers according to standard heterocyclic numbering conventions.

The structural classification of this compound places it within multiple categories of heterocyclic chemistry. Primarily, it belongs to the class of substituted pyridines, where the pyridine ring maintains its aromatic character with a basic nitrogen atom contributing to the six-electron aromatic system. The compound simultaneously falls under the category of imidazole derivatives, as the 4-methyl-1H-imidazol-1-yl substituent introduces a second heterocyclic system with distinct electronic and chemical properties. This dual classification creates a unique position within chemical taxonomy, where the compound serves as a bridge between two major families of nitrogen heterocycles.

| Structural Component | Classification | Chemical Formula | Ring Position |

|---|---|---|---|

| Pyridine core | Six-membered aromatic heterocycle | C₅H₄N | Base structure |

| Bromine substituent | Halogen | Br | Position 3 |

| 4-Methyl-1H-imidazol-1-yl | Five-membered aromatic heterocycle | C₄H₅N₂ | Position 5 |

| Complete structure | Hybrid heterocycle | C₉H₈BrN₃ | - |

The systematic naming convention requires careful consideration of the heteroatom priority order, where oxygen takes precedence over sulfur, which in turn takes precedence over nitrogen in the Hantzsch-Widman system. In this compound, all heteroatoms are nitrogen, simplifying the nomenclature process while highlighting the compound's position as a polyazine derivative.

Historical Development of Imidazolylpyridine Chemistry

The historical development of imidazolylpyridine chemistry traces back to the independent discoveries of both pyridine and imidazole structures in the nineteenth century. Pyridine was first isolated from the alkaloid picoline by Anderson and colleagues in 1846, though its structural elucidation required over two decades of additional research by Wilhelm Korner and James Dewar in 1869 and 1871, respectively. Contemporaneously, imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially receiving the name glyoxaline.

The evolution toward hybrid imidazolylpyridine structures emerged from the recognition that fused and linked heterocyclic systems often displayed enhanced biological activities compared to their individual components. This understanding led to systematic investigations into compounds that could combine the beneficial properties of both pyridine and imidazole rings. The development of imidazopyridine derivatives gained significant momentum in the twentieth century as researchers recognized their potential as bioisosteric analogs of purine nucleotides, particularly due to their structural and electronic similarities to adenine and guanine.

Research into hybrid pyridine-imidazole compounds accelerated with the advancement of synthetic methodologies that allowed for precise control over substitution patterns and connectivity. The molecular hybridization approach became a dominant strategy for designing new therapeutic agents, leading to the systematic exploration of compounds like this compound. This approach recognized that connecting pharmacophoric units through appropriate linkers could result in multitarget ligands with superior therapeutic profiles.

Significance of Pyridine-Imidazole Hybrid Structures in Heterocyclic Chemistry

Pyridine-imidazole hybrid structures occupy a position of exceptional significance in heterocyclic chemistry due to their unique electronic properties and structural versatility. The combination of a six-membered pyridine ring with a five-membered imidazole moiety creates compounds with distinctive characteristics that exceed the sum of their individual components. These hybrid structures benefit from the basicity and electron-deficient nature of the pyridine ring, combined with the amphoteric properties and hydrogen-bonding capabilities of the imidazole ring.

The structural significance of these hybrids extends to their ability to serve as multifunctional ligands in coordination chemistry and as versatile scaffolds in medicinal chemistry. The pyridine nitrogen provides a coordination site for metal complexation, while the imidazole ring offers both donor and acceptor capabilities for hydrogen bonding. This dual functionality makes pyridine-imidazole hybrids particularly valuable as enzyme inhibitors and receptor modulators, where multiple binding interactions are required for selectivity and potency.

Recent investigations have demonstrated that hybrid bis-imidazole-pyridine derivatives exhibit superior antifungal activities against both human and plant pathogenic fungi compared to individual imidazole or pyridine compounds. The mechanism of action for these hybrids involves multiple pathways, including inhibition of cytochrome P450 enzymes responsible for ergosterol biosynthesis and disruption of cell wall synthesis processes. This multitarget approach represents a significant advancement in the design of heterocyclic compounds with enhanced therapeutic potential.

| Hybrid Structure Feature | Chemical Significance | Functional Benefit |

|---|---|---|

| Dual nitrogen heterocycles | Enhanced electron distribution | Improved binding affinity |

| Multiple hydrogen bond sites | Increased protein interactions | Superior selectivity |

| Aromatic ring systems | π-π stacking capabilities | Enhanced membrane permeability |

| Substitution flexibility | Tunable electronic properties | Optimized pharmacokinetics |

Relationship to Fused Imidazopyridine Systems

The relationship between this compound and fused imidazopyridine systems represents a fundamental aspect of heterocyclic structural chemistry. While this compound features a linked arrangement where the imidazole and pyridine rings are connected through a single bond, fused imidazopyridine systems involve direct ring fusion with shared atoms between the heterocycles. This structural distinction creates different electronic distributions and conformational flexibilities that significantly impact biological activity and chemical reactivity.

Fused imidazopyridine systems, such as imidazo[1,2-a]pyridines, imidazo[1,2-b]pyridazines, and imidazo[4,5-c]pyridines, demonstrate distinct pharmacological profiles due to their rigid planar structures and extended conjugation systems. These fused systems often exhibit bioisosteric relationships with purine nucleotides, making them valuable as antimetabolites and enzyme inhibitors. In contrast, linked systems like this compound maintain greater conformational flexibility, allowing for induced-fit binding to diverse protein targets.

The synthetic accessibility of linked imidazolylpyridine compounds compared to their fused counterparts provides significant advantages in drug discovery and development. While fused systems often require multi-step syntheses involving cyclization reactions, linked systems can be prepared through straightforward substitution reactions using readily available starting materials. This synthetic advantage has led to increased investigation of linked imidazolylpyridine compounds as lead structures for pharmaceutical development.

Research has demonstrated that both linked and fused imidazopyridine systems can exhibit similar biological activities, though through different mechanisms of action. Linked systems often function as multitarget ligands that can simultaneously interact with multiple binding sites, while fused systems typically exhibit high selectivity for specific enzyme active sites. The choice between linked and fused architectures depends on the desired therapeutic profile and the specific biological target under investigation.

| System Type | Structural Feature | Electronic Character | Biological Advantage |

|---|---|---|---|

| Linked (this compound) | Conformational flexibility | Discrete ring electronics | Multitarget interactions |

| Fused (Imidazo[1,2-a]pyridines) | Rigid planar structure | Extended conjugation | High target selectivity |

| Fused (Imidazo[4,5-c]pyridines) | Purine-like geometry | Bioisosteric properties | Antimetabolite activity |

| Linked hybrids | Variable linker lengths | Tunable spatial relationships | Optimizable pharmacokinetics |

Properties

IUPAC Name |

3-bromo-5-(4-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-2-8(10)3-11-4-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZLJNZWYGRNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to prepare 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine involves the palladium-catalyzed coupling of a halogenated pyridine (such as 3-bromo-5-halopyridine or 3-bromo-5-iodopyridine) with a 4-methylimidazole or a 4-methylimidazole derivative acting as the nucleophilic coupling partner.

Two main methods are employed:

- Microwave-assisted Suzuki–Miyaura cross-coupling using boronic acids and halogenated imidazoles or pyridines.

- Palladium-catalyzed direct arylation or nucleophilic substitution under controlled conditions.

The Suzuki–Miyaura coupling is favored for its efficiency and selectivity, often enhanced by microwave irradiation to reduce reaction times.

Detailed Preparation Procedures

Microwave-Assisted Suzuki–Miyaura Cross-Coupling (Method A and B)

This methodology is exemplified in the synthesis of various 4(5)-(hetero)aryl-1H-imidazoles, which are structurally related to this compound.

| Step | Reagents and Conditions | Details |

|---|---|---|

| Starting Materials | 4-iodo-1H-imidazole (or substituted imidazole), boronic acid derivatives of pyridine | 1 mmol imidazole, 1.6–2 mmol boronic acid |

| Catalysts | PdCl2(dppf) or Pd(PPh3)4 | 0.05 mmol catalyst loading |

| Bases | CsF (3 mmol) or Na2CO3 (aqueous 1M) | Promotes transmetalation |

| Solvents | Toluene/H2O (1:1) or DMF/water | 14 mL total volume |

| Temperature & Time | 110–120°C, 1–2 hours | Microwave irradiation |

| Workup | Cooling, concentration, flash chromatography | Purification on silica gel |

Method A uses PdCl2(dppf), CsF, and a biphasic toluene/water system, while Method B employs Pd(PPh3)4 and Na2CO3 in DMF/water.

These methods yield a variety of aryl-imidazoles with yields ranging from 20% to over 90%, depending on the substituents and reaction conditions.

Research Findings and Yield Data

The table below summarizes yields of related heteroaryl-imidazole compounds synthesized by microwave-assisted Suzuki–Miyaura coupling, illustrating the efficiency of the method and its applicability to pyridine-imidazole derivatives:

| Entry | Boronic Acid Derivative | Conditions | Temperature/Time | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | Various heteroaryl boronic acids | Method A or B | 110–120°C / 1–2 h | 4(5)-(hetero)aryl-1H-imidazoles | 20–95% |

| 15 | 3-Bromo-5-(1H-imidazol-4-yl)pyridine | Method B | 110°C / 2 h | Target compound analog | 20% |

Note: The yield for the bromopyridine-imidazole derivative is on the lower side, indicating potential challenges in coupling efficiency or purification.

Analytical Characterization

Prepared compounds are typically characterized by:

- 1H NMR and 13C NMR spectroscopy to confirm the substitution pattern and purity.

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- HPLC retention times for purity assessment.

For example, 3-bromo-5-(1H-imidazol-4-yl)pyridine showed:

Summary Table of Preparation Methods

| Parameter | Method A | Method B |

|---|---|---|

| Catalyst | PdCl2(dppf) (0.05 mmol) | Pd(PPh3)4 (0.05 mmol) |

| Base | CsF (3 mmol) | Na2CO3 aqueous 1M |

| Solvent | Toluene/H2O (1:1) | DMF/H2O |

| Temperature | 110–120°C | 110°C |

| Time | 1–2 hours | 1–2 hours |

| Microwave irradiation | Yes | Yes |

| Yield range | 20–91% | 13–95% |

| Suitable for | Various heteroaryl boronic acids | Various heteroaryl boronic acids |

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.

Coupling Products: Coupling reactions can yield biaryl or heteroaryl compounds with diverse functional groups.

Scientific Research Applications

The compound "3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine" and its related compounds have a variety of applications in medicine, organic synthesis, and other chemical fields .

Medical Applications

- Cholinergic drugs 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which is similar in structure, is used as an intermediate in the synthesis of cholinergic drugs that treat gastrointestinal diseases .

- mGluR5 modulators Similar compounds are used in synthesizing oxazolidinone derivatives, which act as modulators of mGluR5 .

- Kinase Inhibitors Imidazo[4,5-b]pyridine derivatives have been developed as kinase inhibitors. For example, compound 27e is a potent inhibitor of Aurora kinases (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM) and FLT3 kinase (Kd = 6.2 nM) and its mutants. This compound has potential in treating acute myeloid leukemia (AML) .

- Neuropeptide S Receptor antagonists A novel series of phosphorothioyl-containing imidazopyridines have been discovered and characterized as Neuropeptide S Receptor antagonists .

Organic Synthesis

- Organic electroluminescent devices Similar compounds are used in the synthesis of organic electroluminescent devices .

- Coupling Reactions Bromide substitution at the meta position to the nitrogen ring showed higher reactivity than those with bromide substitution at the ortho position to the nitrogen ring .

- Intermediate in synthesis 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .

Other applications:

- Cosmetics A new cosmetic product is subjected to thorough investigation prior to its introduction on the market. It should be studied not only with respect to its safety, but also with respect to its .

- Synthesis of Nilotinib 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline, a compound similar to this compound, is used in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat imatinib-resistant chronic myelogenous leukemia .

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation.

Electronic Properties: In material science, the compound’s electronic properties can influence the performance of devices like OLEDs and OPVs by affecting charge transport and light emission.

Comparison with Similar Compounds

Structural Analogues with Imidazole Substituents

Key Observations :

Brominated Pyridine Derivatives

Key Observations :

- Bromine at the 3-position (common in the target compound and 3-bromo-6-chloro-2-methylpyridine) enhances steric hindrance and directs reactivity in cross-coupling reactions.

Trifluoromethyl and Acetyl-Substituted Analogs

Key Observations :

Substituent Position and Activity

- Meta vs. Para Substitution : In kinase inhibitors like nilotinib, meta-substituted benzene rings (relative to the imidazole) optimize protein–protein interaction antagonism. The target compound’s 3-bromo-5-imidazole arrangement on pyridine may similarly align with active conformations .

- Acidic vs. Basic Groups: Substituting CF₃ with aminosulfonic acid in nilotinib analogs increases Abl kinase inhibition, highlighting the critical role of substituent electronics .

Biological Activity

3-Bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position of a pyridine ring and a 4-methyl-1H-imidazol-1-yl group at the 5-position. Its molecular formula is with a molecular weight of approximately 224.06 g/mol. The imidazole ring is known for its ability to interact with various biological systems, making this compound a candidate for further investigation into its biological effects.

Target Interactions:

The imidazole moiety present in the compound suggests potential interactions with biological targets such as enzymes and receptors. Imidazole derivatives are known to bind to heme-containing enzymes like cytochrome P450, which could lead to inhibition of their activity.

Biochemical Pathways:

The broad range of biological activities associated with imidazole derivatives indicates that multiple biochemical pathways could be affected by this compound. This includes possible interactions with signaling molecules and enzymes involved in critical metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, although Gram-positive strains tend to be more susceptible .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.050 mg/mL |

| Bacillus cereus | 0.030 mg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:

In one study, derivatives similar to this compound were tested against FaDu hypopharyngeal tumor cells, showing promising cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound is being investigated for its role as an enzyme inhibitor. Its structural features allow it to act as a ligand in biochemical assays, potentially leading to the development of new therapeutic agents targeting specific enzymes involved in disease pathways.

Research Findings

Recent studies have focused on synthesizing new derivatives of imidazo[4,5-b]pyridine compounds, exploring their biological activities extensively. These derivatives have shown varying degrees of antimicrobial and anticancer properties based on their structural modifications.

Table 2: Comparison of Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Bromo-2-phenyimidazo[4,5-b]pyridine | Moderate | High |

| 3-Bromo-5-(4-methylimidazolyl)pyridine | High | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : Bromination of precursor pyridine derivatives (e.g., 5-methylpyridine) followed by cyclization with imidazole-containing reagents is a common approach. For example, bromination of (4-methylbenzoyl)propionamide derivatives followed by cyclization with 2-amino-5-methylpyridine can yield imidazopyridine scaffolds . Optimization involves adjusting catalysts (e.g., K₂CO₃ in DMF for alkylation) and solvent systems (e.g., ethanol under reflux for cycloaddition reactions) .

- Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (hexane/ethyl acetate gradients) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodology : Combine NMR (¹H/¹³C) for functional group analysis, HPLC for purity assessment (≥95%), and X-ray crystallography for absolute configuration. For example, dihedral angles between imidazole and pyridine rings (e.g., 67.7°–86.0°) can be determined via crystallography to confirm steric effects .

- Data Interpretation : Compare experimental elemental analysis (C, H, N) with theoretical values to validate stoichiometry .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during bromination or substitution reactions?

- Methodology : Use computational modeling (DFT) to predict reactive sites. Experimentally, modify steric/electronic environments by introducing directing groups (e.g., methyl on imidazole). For example, bromination at the 3-position of pyridine is favored due to electron-withdrawing effects of the imidazole moiety .

- Troubleshooting : If undesired regioisomers form, employ protecting groups (e.g., tert-butyl carbamates) or switch solvents (e.g., DMF → THF) to alter reaction kinetics .

Q. How do structural modifications (e.g., allyl or benzyl groups) impact the compound’s bioactivity or crystallization behavior?

- Methodology : Introduce substituents via alkylation (e.g., allylbromide with K₂CO₃) and evaluate biological activity (e.g., kinase inhibition). For crystallization, use slow evaporation in methanol/ethyl acetate to obtain single crystals suitable for X-ray analysis .

- Case Study : Allyl-substituted derivatives exhibit perpendicular orientation (70.28° dihedral angle) relative to the imidazopyridine core, influencing hydrogen-bonding networks and solubility .

Q. What mechanistic insights explain unexpected byproducts in imidazopyridine synthesis?

- Methodology : Conduct kinetic studies (e.g., varying temperature/pH) and isolate intermediates via LC-MS. For example, overalkylation may occur if stoichiometric ratios of reagents (e.g., benzyl azide) are not tightly controlled .

- Resolution : Optimize molar ratios (e.g., 1:1.2 for azide:alkyne in cycloaddition) and use phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.